4-Amino-L-phenylalanine hydrate
CAS No.:
Cat. No.: VC14450815
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H14N2O3 |
---|---|
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
Standard InChI | InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |
Standard InChI Key | LPKPWQCBWORKIP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an L-phenylalanine backbone modified by a fourth-position amino group (-NH₂) on the benzene ring and a water molecule integrated into its crystalline lattice. The molecular formula is C₉H₁₄N₂O₃, with a molar mass of 198.22 g/mol . The InChI key (LPKPWQCBWORKIP-QRPNPIFTSA-N
) confirms its stereochemistry, ensuring compatibility with biological systems that recognize L-configured amino acids.
Table 1: Key Physicochemical Parameters
The hydrate structure stabilizes the compound via hydrogen bonding between water molecules and the amino/carboxyl groups, reducing hygroscopicity compared to anhydrous forms . This property is critical for handling and storage in laboratory settings.
Synthesis and Characterization
Production Methods
Industrial synthesis typically involves:
-
Amination of L-phenylalanine: Electrophilic aromatic substitution introduces the para-amino group using nitrating agents followed by reduction.
-
Hydration: Crystallization from aqueous solutions yields the hydrate form.
Purification via HPLC ensures >95% purity, as reflected in commercial product specifications .
Analytical Techniques
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X-ray Diffraction (XRD): Resolves hydrate-specific crystal planes and water coordination.
-
Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and proton environments. The isomeric SMILES (
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O
) aligns with ¹H/¹³C NMR spectra. -
Thermogravimetric Analysis (TGA): Quantifies water content (∼8–10% by mass) and decomposition thresholds .
Biochemical and Pharmaceutical Applications
Peptide Engineering
The compound serves as a non-canonical amino acid in peptide synthesis, enabling:
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Enhanced binding affinity: The para-amino group provides additional hydrogen-bonding sites for target interactions.
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Fluorescent tagging: Aromatic systems facilitate conjugation with fluorophores for imaging studies.
Drug Development
Structural analogs of phenylalanine exhibit antimicrobial and anticancer activities. For example:
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Antimicrobial peptides: Incorporating 4-amino-L-phenylalanine enhances membrane permeability in Gram-negative bacteria.
-
Kinase inhibitors: The aromatic amine may chelate metal ions in enzyme active sites, disrupting signaling pathways.
Application | Mechanism | Stage of Research |
---|---|---|
Antimicrobial agents | Disruption of bacterial membranes | Preclinical |
Neurotransmitter analogs | Modulation of dopamine/serotonin receptors | Theoretical |
Cancer therapeutics | Inhibition of tyrosine kinases | Early-stage R&D |
Recent Advances and Future Directions
Polymorphism Studies
Investigations into L-phenylalanine’s solid-state behavior reveal that hydration/dehydration cycles induce reversible phase changes . Applied to 4-amino-L-phenylalanine hydrate, such studies could optimize formulation stability for drug delivery systems.
Computational Modeling
Metadynamics simulations predict that the hydrate’s water network stabilizes specific side-chain conformations, influencing receptor binding . Validating these models experimentally could accelerate rational drug design.
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